N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide
Overview
Description
N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenylethyl group and a methylbenzamide moiety. Benzodiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Alkylation: The benzodiazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Coupling with Phenylethyl Group: The alkylated benzodiazole is coupled with a phenylethyl halide using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the reaction of the coupled product with 3-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Research: It serves as a model compound in the study of benzodiazole derivatives and their reactivity.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[1-(1-Ethyl-1H-1,3-benzodiazol-2-YL)-2-phenylethyl]-3-methylbenzamide is unique due to its specific structural features, including the ethyl group on the benzodiazole ring and the phenylethyl linkage. These structural elements contribute to its distinct biological activity and reactivity compared to other benzodiazole derivatives.
Properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-3-28-23-15-8-7-14-21(23)26-24(28)22(17-19-11-5-4-6-12-19)27-25(29)20-13-9-10-18(2)16-20/h4-16,22H,3,17H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQGGIKABHEDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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